molecular formula C30H34O7 B1251832 Lumaflavanone C

Lumaflavanone C

カタログ番号: B1251832
分子量: 506.6 g/mol
InChIキー: RPBFBOLBXRVOGC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Lumaflavanone C is a flavanone-class compound cataloged in the Lipid Maps Structure Database (LMSD) under the classification Flavanones [PK1214]. Its molecular formula is C₂₀H₂₀O₄ with a molecular mass of 324.136158 g/mol . Structurally, flavanones are characterized by a 2-phenylchroman-4-one backbone, and Lumaflavanone C likely features hydroxyl or methoxy substitutions that differentiate it from analogs .

特性

分子式

C30H34O7

分子量

506.6 g/mol

IUPAC名

5,7a-dihydroxy-6,8,8,10,10-pentamethyl-2-phenyl-12-propan-2-yl-2,3,11a,12-tetrahydropyrano[2,3-a]xanthene-4,9,11-trione

InChI

InChI=1S/C30H34O7/c1-14(2)19-21-24(37-30(35)22(19)26(33)28(4,5)27(34)29(30,6)7)15(3)23(32)20-17(31)13-18(36-25(20)21)16-11-9-8-10-12-16/h8-12,14,18-19,22,32,35H,13H2,1-7H3

InChIキー

RPBFBOLBXRVOGC-UHFFFAOYSA-N

正規SMILES

CC1=C(C2=C(C3=C1OC4(C(C3C(C)C)C(=O)C(C(=O)C4(C)C)(C)C)O)OC(CC2=O)C5=CC=CC=C5)O

製品の起源

United States

類似化合物との比較

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Mass (g/mol) Key Structural Features
Lumaflavanone C C₂₀H₂₀O₄ 324.136158 Likely hydroxyl/methoxy substitutions
Leucadenone A C₂₀H₂₂O₄ 326.151808 Additional methyl group compared to Lumaflavanone C
Epilumaflavanone B C₂₀H₂₀O₅ 340.131073 Extra oxygen atom, possibly an epoxy group
Kurziflavolactone A C₂₃H₂₂O₆ 406.141581 Lactone ring and extended alkyl chain

Source: LMSD ; Flavonoids: Chemistry, Biochemistry and Applications .

Structural Differences and Implications

Leucadenone A: Shares a nearly identical molecular formula with Lumaflavanone C but has a higher mass (326.15 vs. 324.14 g/mol), indicating an additional methyl group. This minor structural variation may influence lipid solubility and receptor binding .

Epilumaflavanone B: Contains an additional oxygen atom (C₂₀H₂₀O₅), likely forming an epoxy or ketone group. This modification could enhance antioxidant activity but reduce membrane permeability .

Kurziflavolactone A : Distinguished by a lactone ring and a longer carbon chain (C₂₃H₂₂O₆), which may confer unique biological roles, such as antimicrobial or anti-inflammatory properties .

Q & A

Basic Research Questions

Q. How can Lumaflavanone C be reliably identified and isolated from natural sources?

  • Methodological Answer : Identification typically involves phytochemical screening using UV-Vis spectroscopy (for flavonoid detection at ~270–290 nm) followed by preparative chromatography (e.g., HPLC or column chromatography with silica gel). Confirmation requires NMR (¹H/¹³C) and mass spectrometry (HRMS) to resolve structural ambiguity, particularly distinguishing it from analogs like Lumaflavanone A/B . Isolation protocols should prioritize solvent polarity gradients (e.g., hexane/ethyl acetate) to separate Lumaflavanone C from co-eluting compounds in crude extracts .

Q. What are the standard in vitro assays to evaluate Lumaflavanone C’s preliminary bioactivity?

  • Methodological Answer : Common assays include:

  • Antioxidant activity : DPPH/ABTS radical scavenging assays (IC₅₀ quantification).
  • Enzyme inhibition : Fluorescence-based assays for kinases or cyclooxygenase (COX-2) activity.
  • Cytotoxicity : MTT/XTT assays against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves.
    Ensure negative controls (e.g., DMSO vehicle) and triplicate measurements to minimize variability .

Q. How should researchers design experiments to assess Lumaflavanone C’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

Prepare buffered solutions (pH 3–9) and incubate Lumaflavanone C at 25°C, 37°C, and 50°C.

Monitor degradation via HPLC at timed intervals (0, 24, 48, 72 hours).

Calculate half-life (t₁/₂) using first-order kinetics.
Include mass balance checks to identify degradation products .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for Lumaflavanone C across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Sample purity : Validate compound purity (>95% via HPLC) and confirm absence of co-isolated impurities (e.g., Physalin J or Subtrifloralactones) that may synergize/antagonize effects .
  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) and cross-validate findings using orthogonal methods (e.g., siRNA knockdown if targeting a specific pathway).
  • Statistical rigor : Apply meta-analysis to aggregate data from independent studies, assessing heterogeneity via I² statistics .

Q. How can researchers elucidate Lumaflavanone C’s mechanism of action at the molecular level?

  • Methodological Answer : Combine:

  • Computational docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., NF-κB or PI3K).
  • Transcriptomics/proteomics : RNA-Seq or LC-MS/MS to identify differentially expressed genes/proteins post-treatment.
  • Kinetic assays : Surface plasmon resonance (SPR) for real-time binding kinetics validation.
    Triangulate results to distinguish direct targets from downstream effects .

Q. What synthetic routes are feasible for Lumaflavanone C derivatives to enhance bioavailability?

  • Methodological Answer : Employ semi-synthetic modifications:

Glycosylation : Introduce sugar moieties at the 7-OH position to improve water solubility.

Lipid conjugation : Attach fatty acid chains (e.g., palmitate) via ester linkages for lymphatic absorption.

Prodrug design : Mask hydroxyl groups with acetyl/propionyl protectors, followed by in vitro hydrolysis studies.
Validate modifications using LC-MS/MS and comparative pharmacokinetic studies in rodent models .

Q. How can researchers address the challenge of low natural abundance of Lumaflavanone C in plant sources?

  • Methodological Answer : Optimize:

  • Plant tissue culture : Elicitation with jasmonic acid or UV stress to enhance biosynthesis.
  • Heterologous expression : Engineer yeast (e.g., Saccharomyces cerevisiae) with flavonoid biosynthetic genes (e.g., CHS, CHI).
  • Synthetic biology : CRISPR-Cas9 editing of precursor pathways in model plants (e.g., Nicotiana benthamiana) .

Data Analysis & Reporting

Q. What statistical approaches are critical for analyzing dose-response relationships in Lumaflavanone C studies?

  • Methodological Answer :

  • Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism).
  • Report EC₅₀/IC₅₀ with 95% confidence intervals.
  • Use ANOVA with post-hoc Tukey tests for multi-group comparisons.
    Include raw data in supplementary materials for reproducibility .

Q. How should researchers handle conflicting structural data (e.g., NMR shifts) for Lumaflavanone C?

  • Methodological Answer :

  • Re-run NMR under standardized conditions (e.g., 600 MHz, CDCl₃/CD₃OD).
  • Compare with computed NMR shifts (DFT calculations at B3LYP/6-311+G(d,p)).
  • Consult crystallographic data if available (e.g., X-ray diffraction for absolute configuration) .

Ethical & Methodological Best Practices

  • Data transparency : Share raw chromatograms, spectral data, and statistical scripts via repositories like Zenodo .
  • Replication : Collaborate with independent labs to verify key findings, particularly bioactivity claims .
  • Citation rigor : Prioritize primary literature over reviews; cross-reference compound IDs (e.g., CAS numbers) to avoid misattribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lumaflavanone C
Reactant of Route 2
Lumaflavanone C

試験管内研究製品の免責事項と情報

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